N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-[4-(Diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the para position of the phenyl ring and a 2,5-dioxopyrrolidin-1-yl moiety at the 4-position of the benzamide core.
Properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-23(4-2)30(28,29)18-11-7-16(8-12-18)22-21(27)15-5-9-17(10-6-15)24-19(25)13-14-20(24)26/h5-12H,3-4,13-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIHWDAKKGCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via sulfonation, where diethylamine reacts with a sulfonyl chloride derivative.
Attachment of the Dioxopyrrolidinyl Group: The final step involves the attachment of the dioxopyrrolidinyl group through a condensation reaction with a suitable dioxopyrrolidinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, or cellular regulation mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogs include 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) and sulfamoyl-containing derivatives (e.g., 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide). Key structural and functional differences are outlined below:
*Estimated based on structural similarity to compound.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 2,5-dioxopyrrolidin ring may confer resistance to hydrolysis, similar to MPPB’s stability in cell culture media .
Biological Activity
N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, known for its complex molecular structure, has garnered attention for its potential biological activities. This compound is a derivative of sulfamoylphenylacetamides and includes a pyrrolidinone moiety, which is often associated with diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 407.4 g/mol. The presence of the 1,3,4-oxadiazole ring contributes to its biological activity by facilitating interactions with biomolecules, particularly DNA and proteins.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₆S |
| Molecular Weight | 407.4 g/mol |
| Structure | Contains oxadiazole and pyrrolidinone rings |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Binding : Similar compounds have shown the capability to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes. This interaction can lead to the inhibition of cellular proliferation, particularly in cancer cells .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its potential as an antitumor agent.
Biological Activity
Recent studies have indicated that compounds with similar structural features exhibit promising antitumor and antimicrobial activities. For instance:
- Antitumor Activity : Compounds derived from sulfamoylphenylacetamides have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 2.12 μM to 6.75 μM in different assays .
- Antimicrobial Properties : Some derivatives have shown broad-spectrum antimicrobial activity against various pathogens, indicating their potential as therapeutic agents in treating infections .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related compound on human lung cancer cell lines using both 2D and 3D culture systems. Results showed that the compound significantly reduced cell viability at low concentrations (IC50 values ranging from 3.11 μM to 9.31 μM), suggesting a selective action against tumor cells while also affecting normal cells .
- Mechanistic Insights : Research has indicated that these compounds may exert their effects through oxidative stress mechanisms and apoptosis induction in cancer cells. This dual action enhances their potential as therapeutic agents .
Q & A
What are the recommended synthetic routes and critical parameters for preparing N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide with high purity?
Basic
The synthesis involves multi-step reactions, typically starting with the coupling of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and 4-(diethylsulfamoyl)aniline. Key steps include:
- Activation : Use EDCl/HOBt or DCC in anhydrous dimethylformamide (DMF) under nitrogen to activate the carboxylic acid.
- Coupling : Maintain temperatures between 0–5°C during activation and 25°C during coupling, with reaction times optimized to 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
Critical parameters include solvent selection (DMF yields 75–85% but requires rigorous washing; dichloromethane offers lower yields but easier purification) and strict moisture control to prevent hydrolysis .
Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Basic
A multi-technique approach is essential:
- Structural confirmation :
- ¹H/¹³C NMR : Resolve proton environments (e.g., diethylsulfamoyl CH₂ at δ 1.1–1.3 ppm) and carbon frameworks.
- HRMS : Validate molecular mass (e.g., [M+H]⁺ expected m/z 444.1698; error <3 ppm).
- Purity assessment :
- HPLC : C18 column, acetonitrile/water gradient (95–99% purity threshold).
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (Rf = 0.5).
- Crystallinity : X-ray diffraction for packing motifs or DSC for thermal stability (decomposition >200°C) .
How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Advanced
Discrepancies often arise from unaccounted solvation effects or target flexibility. Methodological solutions include:
- Enhanced docking : Perform molecular dynamics (MD) simulations (≥100 ns) with explicit solvent models to assess binding mode stability.
- Experimental validation :
- CETSA : Confirm target engagement in cellular environments.
- SPR : Measure binding kinetics (e.g., KD values).
- QSAR refinement : Use experimental logP/pKa values instead of predicted parameters.
What methodologies enable systematic optimization of pharmacokinetic properties while retaining target affinity?
Advanced
A tiered strategy balances solubility, permeability, and metabolic stability:
Scaffold modulation : Replace labile groups (e.g., cyclopropyl instead of ethyl in sulfamoyl) guided by metabolite ID (LC-MS/MS of hepatic microsomes).
Prodrug design : Mask polar moieties (e.g., dioxopyrrolidine → ester prodrug) to enhance permeability (PAMPA assay: permeability >1×10⁻⁶ cm/s).
Formulation screening : Nanoemulsions (50–200 nm via high-pressure homogenization) increase aqueous solubility (from 2 μg/mL to 1.2 mg/mL).
Prioritize analogs with logD 2.5–3.5 and polar surface area <90 Ų for CNS penetration .
How should researchers design experiments to investigate structure-activity relationships (SAR) for analogs?
Advanced
Use factorial design to evaluate:
- Variables :
- Sulfonamide substituents (diethyl vs. dimethyl vs. cyclic amines).
- Pyrrolidione modifications (electron-withdrawing groups at C3/C4).
- Benzamide linker length (methyl vs. ethyl spacers).
- Assays :
- Primary screen: Enzyme inhibition (IC₅₀).
- Counter-screens: hERG binding (IC₅₀ >10 μM).
- Analysis : ANOVA with Tukey post-hoc identifies significant contributors (p<0.05).
Recent SAR found N-cyclopropyl sulfamoyl analogs increased target potency 3-fold while reducing hERG affinity by 60% .
How can reaction conditions be optimized to mitigate side reactions during sulfamoyl group introduction?
Advanced
Critical factors for sulfamoylation:
- Temperature : Maintain 0–10°C to suppress sulfonic acid byproduct formation.
- Reagent stoichiometry : Use 1.2 equivalents of diethylamine-sulfur trioxide complex to ensure complete reaction.
- Solvent : Anhydrous pyridine enhances nucleophilicity of the amine.
Monitor via <sup>1</sup>H NMR for disappearance of the aniline proton (δ 6.8–7.2 ppm) .
What strategies are effective for analyzing contradictory solubility data across different solvent systems?
Advanced
Address variability via:
- Solvent parameterization : Correlate solubility with Hansen solubility parameters (δD, δP, δH).
- pH-solubility profile : Measure solubility at pH 1.2 (simulated gastric fluid) and 7.4 (blood).
- Co-solvency studies : Ethanol/water mixtures (10–40% v/v) identify optimal formulations.
Example: Solubility in DMSO (25 mg/mL) vs. water (0.03 mg/mL) highlights formulation challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
